(3-((Tert-butoxycarbonyl)amino)prop-1-EN-1-YL)boronic acid
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Overview
Description
[(1E)-3-{[(tert-butoxy)carbonyl]amino}prop-1-en-1-yl]boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group, which is known for its versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino functionality, making it a valuable intermediate in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1E)-3-{[(tert-butoxy)carbonyl]amino}prop-1-en-1-yl]boronic acid typically involves the reaction of a suitable boronic acid derivative with an appropriate Boc-protected amine. One common method involves the use of Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it ideal for the synthesis of complex organoboron compounds.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Chemical Reactions Analysis
Types of Reactions
[(1E)-3-{[(tert-butoxy)carbonyl]amino}prop-1-en-1-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for Suzuki-Miyaura coupling , as well as oxidizing agents like hydrogen peroxide for oxidation reactions. The reaction conditions are typically mild, with temperatures ranging from room temperature to moderate heating.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura coupling typically results in the formation of biaryl compounds, while oxidation reactions can yield boronic esters or borates.
Scientific Research Applications
[(1E)-3-{[(tert-butoxy)carbonyl]amino}prop-1-en-1-yl]boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [(1E)-3-{[(tert-butoxy)carbonyl]amino}prop-1-en-1-yl]boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical reactions, including Suzuki-Miyaura coupling . The boronic acid group can interact with molecular targets and pathways involved in these reactions, facilitating the formation of new carbon-carbon bonds.
Comparison with Similar Compounds
[(1E)-3-{[(tert-butoxy)carbonyl]amino}prop-1-en-1-yl]boronic acid can be compared with other boronic acid derivatives, such as phenylboronic acid and pinacol boronic esters . While all these compounds share the boronic acid functionality, [(1E)-3-{[(tert-butoxy)carbonyl]amino}prop-1-en-1-yl]boronic acid is unique due to the presence of the Boc-protected amino group, which provides additional versatility in synthetic applications.
List of Similar Compounds
- Phenylboronic acid
- Pinacol boronic esters
- Alkyl boronic acids
This detailed article provides a comprehensive overview of [(1E)-3-{[(tert-butoxy)carbonyl]amino}prop-1-en-1-yl]boronic acid, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C8H16BNO4 |
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Molecular Weight |
201.03 g/mol |
IUPAC Name |
[(E)-3-[(2-methylpropan-2-yl)oxycarbonylamino]prop-1-enyl]boronic acid |
InChI |
InChI=1S/C8H16BNO4/c1-8(2,3)14-7(11)10-6-4-5-9(12)13/h4-5,12-13H,6H2,1-3H3,(H,10,11)/b5-4+ |
InChI Key |
NMERAPVDCBHCKM-SNAWJCMRSA-N |
Isomeric SMILES |
B(/C=C/CNC(=O)OC(C)(C)C)(O)O |
Canonical SMILES |
B(C=CCNC(=O)OC(C)(C)C)(O)O |
Origin of Product |
United States |
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